(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine
Description
(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine (CAS: 1259706-57-4) is a chiral amine featuring a dihydrobenzo[b]furan scaffold substituted with a methyl group at the 6-position. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol (calculated). The compound is commercially available at 95% purity and is cataloged under MFCD18239585 .
Structure
3D Structure
Properties
IUPAC Name |
(3R)-6-methyl-2,3-dihydro-1-benzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-4,8H,5,10H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAHXDJJUGSXIA-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)[C@H](CO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine typically involves the following steps:
Formation of the Benzo[b]furan Core: This can be achieved through various methods, such as the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic regulation, and other biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Dihydrobenzofuran Scaffold
The following table compares (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine with analogs featuring different substituents on the aromatic ring or heterocyclic core:
Key Observations:
Electron-Donating Groups (EDGs): The methyl group in the target compound enhances lipophilicity compared to halogenated analogs, which may improve membrane permeability .
Stereochemical Considerations: All listed analogs retain the (3R)-configuration, critical for chiral recognition in enzyme or receptor interactions.
Comparison with Non-Benzofuran Scaffolds
lists structurally related amines with alternative heterocyclic cores:
7-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine (CAS: 1213341-77-5):
- Features a benzopyran core (oxygen in a six-membered ring) instead of benzofuran (oxygen in a five-membered ring).
- The larger ring size may reduce ring strain but alter conformational flexibility .
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 58960-13-7): Contains a benzoxazine scaffold with an additional nitrogen atom.
Research Implications and Limitations
- Synthetic Utility : The target compound and its analogs are valuable intermediates. For instance, halogenated derivatives like the 7-bromo-6-fluoro analog (CAS 1272727-31-7) could serve as precursors for cross-coupling reactions .
- Biological Data Gaps: No cytotoxic or pharmacological data are provided in the evidence, limiting direct functional comparisons.
Biological Activity
(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a dihydrobenzo[b]furan moiety, with a methyl group at the 6-position and an amine functional group at the 3-position. Its molecular formula is with a molecular weight of approximately 149.19 g/mol. This structure contributes to its potential reactivity and biological interactions.
1. Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was demonstrated in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.
2. Anticancer Activity
Preliminary studies have shown that this compound may inhibit cancer cell proliferation. In particular, it has been evaluated against several cancer cell lines, demonstrating significant antiproliferative effects. The mechanism appears to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the precise pathways involved .
A comparative study highlighted that compounds with similar structural features exhibited varying degrees of activity based on their substituents. For instance, the introduction of methyl or methoxy groups at specific positions on the benzofuran ring significantly enhanced anticancer potency .
3. Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. This property suggests its potential application in developing new antimicrobial therapies.
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
In a study focusing on the anticancer properties of benzofuran derivatives, this compound was found to exhibit enhanced activity compared to structurally similar compounds. The study utilized various cancer cell lines and established that the compound's methyl group at the 6-position plays a critical role in enhancing its biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
